1-Adamantyl methacrylate
CAS No.: 16887-36-8
Cat. No.: VC21001946
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16887-36-8 |
---|---|
Molecular Formula | C14H20O2 |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 1-adamantyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 |
Standard InChI Key | MZVABYGYVXBZDP-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES | CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 |
Introduction
Physical and Chemical Properties
1-Adamantyl methacrylate possesses distinctive physical and chemical properties that directly influence its handling, reactivity, and applications. In its pure form, the compound appears as a white or colorless to almost white or almost colorless substance that can exist as a powder, lump, or clear liquid, depending on temperature and purity conditions. This variable physical state reflects the complex interactions between the bulky adamantyl groups in the molecular structure. The compound exhibits a specific boiling point of 113°C at 3 mmHg pressure, indicating its relatively high molecular weight and the strong intermolecular forces at play. Its flash point of 117°C classifies it as a combustible liquid requiring appropriate safety precautions during handling and storage.
The density characteristics of 1-adamantyl methacrylate are represented by a specific gravity of 1.05 (20/20), making it slightly denser than water. This property impacts both its processing behavior and the density of resulting polymers. The compound possesses a refractive index of 1.50, which contributes to the optical properties of materials derived from it. The molecular structure features the characteristic carbon-carbon double bond of methacrylates, which serves as the reactive site for polymerization, while the bulky adamantyl group influences reactivity through steric effects and impacts the physical properties of resulting polymers.
The solubility behavior of 1-adamantyl methacrylate and its polymer offers important insights into processing possibilities and limitations. While specific solubility data for the monomer is limited in the available search results, the polymer form (poly(1-adamantyl methacrylate)) demonstrates selective solubility, being readily soluble in tetrahydrofuran (THF), chloroform, toluene, and 1,4-dioxane. Conversely, the polymer precipitates from hexanes, methanol, and ethanol, presenting useful properties for purification processes and selective applications. This solubility profile reflects the balance between the relatively polar ester functionality and the highly nonpolar adamantyl group in the molecular structure.
Table 1: Physical and Chemical Properties of 1-Adamantyl Methacrylate
Synthesis Methods
Conventional Synthesis Approach
The synthesis of 1-adamantyl methacrylate typically follows esterification reactions between methacrylic acid derivatives and 1-adamantanol. A widely reported synthetic route utilizes the reaction between methacrylic acid, methacrylic anhydride, and 1-adamantanol under specific reaction conditions designed to optimize yield and purity. This approach represents a practical method for preparing the monomer on both laboratory and potentially commercial scales. The reaction typically employs a Dean-Stark apparatus to continuously remove water formed during the esterification, thereby driving the equilibrium toward product formation and maximizing conversion rates.
A detailed procedure described in the literature involves the reaction of 100 g (0.657 mol) of 1-adamantanol with 227 g (2.64 mol) of methacrylic acid in methylcyclohexane as the reaction medium. This reaction is catalyzed by 1.61 g (0.0164 mol) of concentrated sulfuric acid and conducted at temperatures ranging from 100 to 115°C for approximately 4 hours under conditions that facilitate the azeotropic removal of water. To prevent premature polymerization during the synthesis, polymerization inhibitors such as methoquinone (0.581 g) and hydroquinone (0.143 g) are typically included in the reaction mixture. Following the initial reaction period, which achieves approximately 95.1% conversion of 1-adamantanol, methacrylic anhydride (10.1 g, 0.0657 mol) is added to react with residual 1-adamantanol, and the mixture is further stirred for 1 hour to complete the reaction.
The post-reaction processing involves a series of purification steps designed to isolate the 1-adamantyl methacrylate in high purity. The reaction solution is initially cooled to room temperature, followed by treatment with a 20% sodium hydroxide aqueous solution (313 g) to neutralize residual acid and hydrolyze any remaining anhydride. The organic phase is subsequently washed, first with the alkaline solution and then twice with 100 mL of pure water to remove water-soluble impurities. Solvent removal via evaporation, followed by distillation under reduced pressure (1 torr) at 90°C, yields 1-adamantyl methacrylate as a colorless transparent liquid with a reported yield of 122 g (84.1%). Gas chromatography analysis confirms the high purity of the product, typically achieving 99.5% purity.
Alternative Synthesis Approaches
While the conventional approach described above represents the most commonly reported method, alternative synthetic routes to 1-adamantyl methacrylate have been explored to address specific challenges or to optimize particular aspects of the synthesis. These alternatives may involve different starting materials, catalysts, or reaction conditions, each offering potential advantages in terms of yield, purity, cost-effectiveness, or environmental impact. Some approaches may utilize methacryloyl chloride or other activated derivatives of methacrylic acid to enhance reactivity and reduce reaction times.
The choice of synthesis method typically depends on several factors, including the scale of production, available equipment, purity requirements, and economic considerations. For laboratory-scale preparations, methods prioritizing high purity and simplified purification may be preferred, even if they involve more expensive reagents. Conversely, industrial-scale production would likely emphasize cost-effective approaches with optimized yields and minimized waste generation. The development of greener synthesis methods for 1-adamantyl methacrylate represents an area where further research could potentially yield significant benefits, particularly in reducing the environmental impact of its production.
Regardless of the specific synthesis route, careful attention to reaction conditions and purification procedures is essential to ensure the quality of the final product. The presence of polymerization inhibitors during synthesis is particularly crucial, as the reactive double bond in the methacrylate structure can readily undergo unintended polymerization, especially at elevated temperatures or in the presence of radical-generating impurities. The storage and handling of the purified 1-adamantyl methacrylate typically require similar precautions, often involving the addition of stabilizers such as methyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. Commercial sources of 1-adamantyl methacrylate often specify that the product is stabilized with MEHQ to ensure its stability during transportation and storage.
Polymerization Techniques
Conventional Polymerization Methods
The polymerization of 1-adamantyl methacrylate can be achieved through several distinct methodologies, each offering different levels of control over the polymer architecture and properties. Conventional free radical polymerization represents the most straightforward approach and has been historically utilized for the preparation of poly(1-adamantyl methacrylate). This method involves the use of radical initiators such as azobisisobutyronitrile (AIBN) or peroxide compounds that decompose at elevated temperatures to generate free radicals, initiating the polymerization process. While this approach offers simplicity and robustness, it typically provides limited control over molecular weight distribution, polymer architecture, and stereochemistry due to the relatively fast propagation and termination rates characteristic of radical processes.
Living anionic polymerization offers significantly improved control over the polymerization of 1-adamantyl methacrylate, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. This approach typically utilizes strong nucleophiles such as alkyllithium compounds to initiate the polymerization under stringently anhydrous and oxygen-free conditions. Nakahama and colleagues reported the successful living anionic polymerization of 1-adamantyl methacrylate, demonstrating the feasibility of this approach for producing well-defined poly(1-adamantyl methacrylate). The living nature of this polymerization method enables the synthesis of complex architectures, including block copolymers, through sequential monomer addition.
Group transfer polymerization (GTP) represents another method for the controlled polymerization of 1-adamantyl methacrylate. This technique operates through a different mechanism than radical or anionic processes, involving the sequential transfer of a trimethylsilyl group during chain propagation. GTP typically offers good control over molecular weight and distribution while operating under milder conditions than living anionic polymerization. This approach can be particularly valuable for the synthesis of well-defined polymers containing functional groups that might be incompatible with the strongly basic conditions required for anionic polymerization.
Atom Transfer Radical Polymerization (ATRP)
Recent advances in controlled radical polymerization techniques, particularly atom transfer radical polymerization (ATRP), have significantly expanded the possibilities for precisely engineered poly(1-adamantyl methacrylate). ATRP represents a powerful method for achieving controlled radical polymerization through the use of a transition metal catalyst system, typically based on copper complexes, that establishes a dynamic equilibrium between active and dormant species. This equilibrium substantially reduces the concentration of propagating radicals, minimizing termination reactions and enabling excellent control over molecular weight, polydispersity, and potentially stereochemistry.
Research has demonstrated the successful ATRP of 1-adamantyl methacrylate using a system comprising methyl α-bromoisobutyrate (MBiB) as initiator, copper(I) bromide (CuBr) as catalyst, and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) as ligand in toluene at 60°C. This approach produced well-defined poly(1-adamantyl methacrylate) with controlled molecular weight and narrow molecular weight distribution. The livingness of this polymerization system was confirmed through detailed kinetic investigations, supporting its utility for the synthesis of complex macromolecular architectures. The ATRP method shows particular promise for the preparation of poly(1-adamantyl methacrylate) with precisely controlled structural characteristics.
A notable advancement in the application of ATRP to 1-adamantyl methacrylate involves the simultaneous control of both molecular weight and tacticity. Researchers have achieved this dual control using the MBiB/CuBr/CuBr2/tris[2-(dimethylamino)ethyl]amine initiating system in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at -20°C. This approach represents a significant achievement in polymer synthesis, as it enables the precise engineering of both chain length and stereochemical arrangement, factors that profoundly influence the physical properties of the resulting materials. The ability to control tacticity is particularly valuable for optimizing properties such as glass transition temperature, crystallinity, and mechanical behavior.
Block Copolymerization
The development of controlled polymerization techniques has enabled the successful synthesis of block copolymers incorporating poly(1-adamantyl methacrylate) segments. Block copolymers of methyl methacrylate and 1-adamantyl methacrylate have been successfully synthesized using poly(methyl methacrylate) macroinitiators through various ATRP approaches. One effective method involves the use of a poly(methyl methacrylate) macroinitiator with CuBr/HMTETA catalytic system in toluene at 60°C. This approach yields well-defined block copolymers with controlled segment lengths and composition.
Table 2: Comparison of Polymerization Methods for 1-Adamantyl Methacrylate
The polymerization techniques discussed represent the current state of the art for the synthesis of poly(1-adamantyl methacrylate) and its copolymers. Each method offers distinct advantages and limitations, with the choice depending on the specific requirements of the target application. The development of controlled polymerization methods has significantly expanded the possibilities for precisely engineered polymers based on 1-adamantyl methacrylate, enabling the preparation of materials with tailored properties for specialized applications.
Properties of Poly(1-adamantyl methacrylate)
Thermal Properties
The thermal properties of poly(1-adamantyl methacrylate) represent one of its most distinctive and valuable characteristics. The presence of the rigid, cage-like adamantyl group in each repeat unit significantly enhances the thermal stability of the polymer compared to conventional poly(methyl methacrylate) and other methacrylate polymers. This improved thermal resistance makes PAdMA particularly suitable for applications requiring stability at elevated temperatures or resistance to thermal degradation. The glass transition temperature (Tg) of PAdMA is notably higher than that of poly(methyl methacrylate), reflecting the restricted chain mobility caused by the bulky adamantyl substituents.
Research has revealed important relationships between the glass transition temperature, molecular weight, and tacticity of poly(1-adamantyl methacrylate). Differential scanning calorimetry studies have demonstrated that both the average molecular weight and the stereochemical arrangement (tacticity) of the polymer chains significantly influence the glass transition temperature. These findings highlight the potential for tailoring the thermal properties of PAdMA through precise control of polymerization conditions, offering valuable design flexibility for specific applications. The ability to systematically adjust thermal properties through molecular weight and tacticity control represents a powerful approach for optimizing material performance.
The thermal degradation behavior of poly(1-adamantyl methacrylate) further distinguishes it from conventional methacrylate polymers. The adamantyl group confers enhanced resistance to thermal decomposition, resulting in higher onset temperatures for degradation and potentially different degradation mechanisms. This improved thermal stability extends the useful temperature range of the material and may contribute to longer service life in demanding thermal environments. The combination of elevated glass transition temperature and enhanced decomposition resistance positions PAdMA as a valuable option for applications requiring both dimensional stability at moderately elevated temperatures and long-term thermal durability.
Mechanical and Optical Properties
The mechanical properties of poly(1-adamantyl methacrylate) reflect the influence of the bulky adamantyl side groups on chain packing and intermolecular interactions. The rigid adamantyl groups restrict chain mobility and potentially affect the development of crystalline regions, influencing properties such as modulus, strength, and toughness. While specific quantitative data on mechanical properties was limited in the available search results, the structural characteristics suggest that PAdMA likely exhibits relatively high stiffness and potentially brittle behavior at ambient temperatures, particularly for higher molecular weight variants with glass transition temperatures well above room temperature.
Optically, poly(1-adamantyl methacrylate) demonstrates valuable characteristics, including good transparency to ultraviolet light. This property distinguishes it from many other polymers that either absorb or degrade upon UV exposure. The UV transparency may derive from the absence of UV-absorbing chromophores in the adamantyl structure and could make PAdMA valuable for applications requiring UV stability or transparency. Additionally, the refractive index of PAdMA, influenced by the high electron density of the adamantyl groups, potentially offers advantages for optical applications requiring specific light manipulation properties.
Table 3: Properties of Poly(1-adamantyl methacrylate) at Different Molecular Weights
The incorporation of poly(1-adamantyl methacrylate) segments into block copolymers introduces additional complexity and versatility to the material properties. Block copolymers containing PAdMA and other segments, such as poly(methyl methacrylate), may exhibit phase separation behavior, potentially leading to microphase-separated morphologies with unique properties. These block copolymers offer opportunities for combining the advantageous properties of PAdMA with complementary characteristics from other polymer blocks, expanding the range of achievable property profiles and potential applications.
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